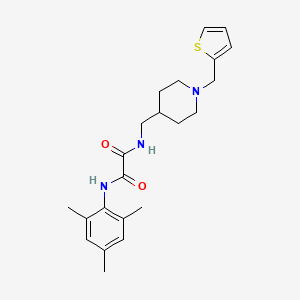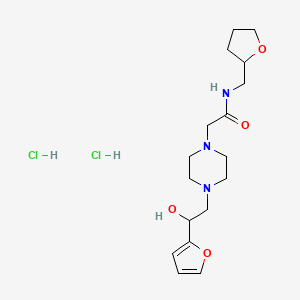
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride is a complex organic compound that features a piperazine ring substituted with a furan and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-(furan-2-yl)-2-hydroxyethyl chloride under basic conditions to form 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine.
Acylation Reaction: The intermediate is then reacted with N-((tetrahydrofuran-2-yl)methyl)acetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The compound can be reduced at the furan ring or the piperazine nitrogen atoms, leading to various hydrogenated derivatives.
Substitution: The hydroxyl group on the furan ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or pyridine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated piperazine or furan derivatives.
Substitution: Ethers or esters of the furan ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound can be studied for its interactions with biological macromolecules. Its piperazine ring is a common motif in many bioactive compounds, suggesting potential pharmacological activity.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Piperazine derivatives are known for their activity against a range of diseases, including neurological disorders and infections.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in organic synthesis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride would depend on its specific application. Generally, compounds with piperazine rings can interact with various receptors in the body, such as serotonin or dopamine receptors, influencing neurotransmission pathways. The furan and tetrahydrofuran moieties may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetamide: Lacks the furan and tetrahydrofuran rings, making it less complex.
N-(2-(furan-2-yl)ethyl)piperazine: Contains the furan ring but lacks the tetrahydrofuran moiety.
4-(2-(tetrahydrofuran-2-yl)ethyl)piperazine: Contains the tetrahydrofuran ring but lacks the furan moiety.
Uniqueness
The uniqueness of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride lies in its combination of a piperazine ring with both furan and tetrahydrofuran moieties. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4.2ClH/c21-15(16-4-2-10-24-16)12-19-5-7-20(8-6-19)13-17(22)18-11-14-3-1-9-23-14;;/h2,4,10,14-15,21H,1,3,5-9,11-13H2,(H,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGLJQUSPAOOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)
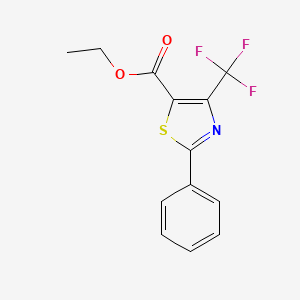
![N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide](/img/structure/B2828907.png)
![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)
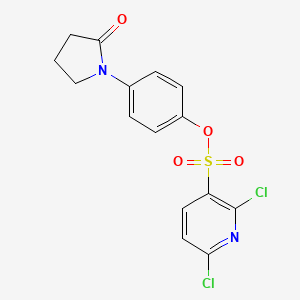
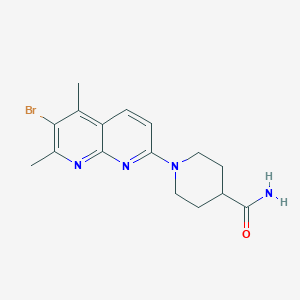
![3-bromotricyclo[7.1.1.0,2,7]undeca-2(7),3,5-trien-8-one](/img/structure/B2828912.png)
![2-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2828914.png)
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2828917.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2828918.png)
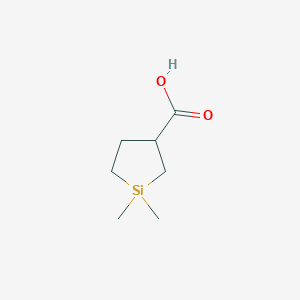
![Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2828922.png)
